N-(2-bicyclo[2.2.1]heptanyl)-N',N'-dimethylpropane-1,3-diamine
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Overview
Description
N-(2-bicyclo[2.2.1]heptanyl)-N’,N’-dimethylpropane-1,3-diamine is a compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane moiety. This structure is known for its rigidity and unique stereochemical properties, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate amines under controlled conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-N’,N’-dimethylpropane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-N’,N’-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-N’,N’-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to a biological response.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-methanol
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-
- 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Uniqueness
What sets N-(2-bicyclo[2.2.1]heptanyl)-N’,N’-dimethylpropane-1,3-diamine apart from similar compounds is its specific functional groups and the resulting chemical properties. The presence of the dimethylpropane-1,3-diamine moiety adds unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-14(2)7-3-6-13-12-9-10-4-5-11(12)8-10/h10-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWKRYFPNONEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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